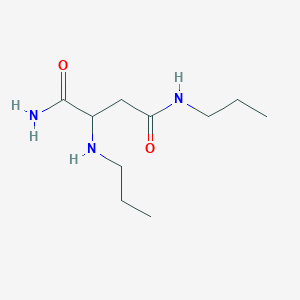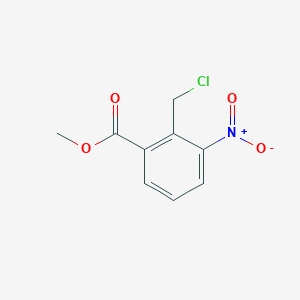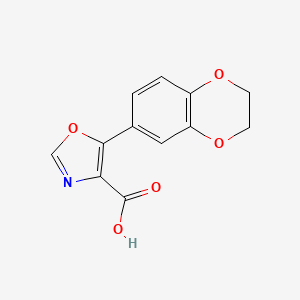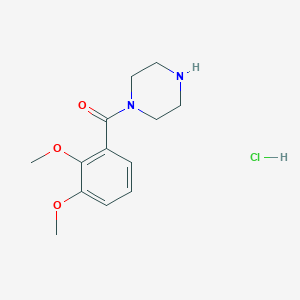
Trifluoroborato de trans-1-propenilpotasio
Descripción general
Descripción
Potassium trans-1-propenyltrifluoroborate is an organoboron compound with the molecular formula C3H5BF3K. It is a white solid that is used as a reagent in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable tool in the synthesis of various organic molecules.
Aplicaciones Científicas De Investigación
Potassium trans-1-propenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Involved in the synthesis of drug candidates and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Potassium trans-1-propenyltrifluoroborate, also known as Potassium (E)-propenyl-1-trifluoroborate, primarily targets the cross-coupling reactions with 2-(chloromethyl)-2,1-borazaronaphthalenes . This interaction plays a crucial role in the synthesis of various compounds.
Mode of Action
The mode of action of Potassium trans-1-propenyltrifluoroborate involves its use as a substrate in the cross-coupling reactions with 2-(chloromethyl)-2,1-borazaronaphthalenes . This reaction is facilitated by a palladium catalyst , resulting in the formation of allyl borazaronaphthalenes .
Biochemical Pathways
Potassium trans-1-propenyltrifluoroborate affects the biochemical pathway involved in the synthesis of anethole dithiolethione-NH2 (ADT-NH2) . This compound, ADT-NH2, is used to prepare a drug-H2S delivery system . The downstream effects of this pathway contribute to the therapeutic potential of the drug delivery system.
Result of Action
The molecular and cellular effects of Potassium trans-1-propenyltrifluoroborate’s action are primarily observed in its role as a substrate in cross-coupling reactions . The compound contributes to the synthesis of allyl borazaronaphthalenes , which have potential applications in the development of various pharmaceutical compounds.
Action Environment
The action, efficacy, and stability of Potassium trans-1-propenyltrifluoroborate are influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the reaction environment . These factors can affect the efficiency of the cross-coupling reactions in which Potassium trans-1-propenyltrifluoroborate participates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trans-1-propenyltrifluoroborate can be synthesized through the reaction of trans-1-propenylboronic acid with potassium fluoride and boron trifluoride. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of potassium trans-1-propenyltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trans-1-propenyltrifluoroborate primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out in organic solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Can involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds. Oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a variety of substituted organic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium isopropenyltrifluoroborate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium trans-1-propenyltrifluoroborate is unique due to its specific propenyl group, which provides distinct reactivity compared to other trifluoroborate compounds
Propiedades
IUPAC Name |
potassium;trifluoro-[(E)-prop-1-enyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804565-39-7 | |
| Record name | 804565-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)


![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)



